molecular formula C18H17NO4S B14236316 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester CAS No. 540740-39-4

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester

Cat. No.: B14236316
CAS No.: 540740-39-4
M. Wt: 343.4 g/mol
InChI Key: PJCBANQIBXIOOK-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and a phenylsulfonyl group. The presence of these functional groups makes it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester typically involves multiple steps. One common method is the reductive heterocyclization of nitro compounds. This process involves the generation of carbon monoxide from phenyl formate via decarbonylation with the participation of triethylamine. The method is applicable to the synthesis of various indoles, including indole-3-carboxylic acid esters .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like toluene and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to the formation of various indole derivatives.

Scientific Research Applications

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 1-(phenylsulfonyl)-, 1-methylethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and synthetic pathways.

Properties

CAS No.

540740-39-4

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

propan-2-yl 1-(benzenesulfonyl)indole-3-carboxylate

InChI

InChI=1S/C18H17NO4S/c1-13(2)23-18(20)16-12-19(17-11-7-6-10-15(16)17)24(21,22)14-8-4-3-5-9-14/h3-13H,1-2H3

InChI Key

PJCBANQIBXIOOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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